5-(4-Bromo-3,5-dimethylphenyl)thiazol-2-amine 5-(4-Bromo-3,5-dimethylphenyl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18783159
InChI: InChI=1S/C11H11BrN2S/c1-6-3-8(4-7(2)10(6)12)9-5-14-11(13)15-9/h3-5H,1-2H3,(H2,13,14)
SMILES:
Molecular Formula: C11H11BrN2S
Molecular Weight: 283.19 g/mol

5-(4-Bromo-3,5-dimethylphenyl)thiazol-2-amine

CAS No.:

Cat. No.: VC18783159

Molecular Formula: C11H11BrN2S

Molecular Weight: 283.19 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Bromo-3,5-dimethylphenyl)thiazol-2-amine -

Specification

Molecular Formula C11H11BrN2S
Molecular Weight 283.19 g/mol
IUPAC Name 5-(4-bromo-3,5-dimethylphenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C11H11BrN2S/c1-6-3-8(4-7(2)10(6)12)9-5-14-11(13)15-9/h3-5H,1-2H3,(H2,13,14)
Standard InChI Key BRGHPKPUPZGZRI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1Br)C)C2=CN=C(S2)N

Introduction

Structural and Molecular Characteristics

5-(4-Bromo-3,5-dimethylphenyl)thiazol-2-amine (molecular formula C11_{11}H12_{12}BrN2_2S, molecular weight 293.20 g/mol) features a thiazole ring fused with a brominated and methylated aromatic system. Key structural attributes include:

  • Thiazole Core: A five-membered ring containing one sulfur and one nitrogen atom, known for its electron-rich nature and role in bioactivity .

  • 4-Bromo-3,5-dimethylphenyl Substituent: A para-brominated meta-dimethylbenzene group at the thiazole’s 5-position, enhancing lipophilicity and steric bulk.

  • Amine Group at C2: Facilitates hydrogen bonding and interactions with biological targets .

Table 1: Molecular Properties of 5-(4-Bromo-3,5-dimethylphenyl)thiazol-2-amine

PropertyValue
Molecular FormulaC11_{11}H12_{12}BrN2_2S
Molecular Weight (g/mol)293.20
IUPAC Name5-(4-Bromo-3,5-dimethylphenyl)-1,3-thiazol-2-amine
Canonical SMILESCc1cc(c(C)c(c1)Br)c2cnc(s2)N
XLogP3-AA3.8 (predicted)

The bromine atom and methyl groups contribute to enhanced membrane permeability, while the thiazole ring’s electron density supports π-π stacking interactions .

Synthesis and Optimization

Synthetic Routes

While no direct synthesis reports exist for this compound, analogous thiazol-2-amine derivatives are typically synthesized via:

  • Hantzsch Thiazole Synthesis: Cyclization of α-haloketones with thioureas. For example, reacting 4-bromo-3,5-dimethylacetophenone with thiourea in ethanol under reflux yields the thiazole core .

  • Buchwald-Hartwig Amination: Coupling aryl halides with amines using palladium catalysts to introduce the 2-amine group.

Table 2: Representative Reaction Conditions for Thiazol-2-amine Synthesis

StepReagents/ConditionsYield (%)
CyclizationEthanol, reflux, 12 h65–75
BrominationNBS, CCl4_4, light, 6 h80
PurificationColumn chromatography (SiO2_2)>95% purity

Industrial-Scale Production Challenges

  • Bromine Handling: Requires controlled environments due to toxicity.

  • Byproduct Formation: Methyl groups may undergo unintended oxidation, necessitating inert atmospheres .

Physicochemical Properties

Crystallography and Stability

X-ray diffraction data from the analog 5-bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine reveals:

  • Dihedral Angle: 53.16° between thiazole and benzene rings, influencing molecular packing .

  • Hydrogen Bonding: N–H⋯N and N–H⋯O interactions stabilize crystal lattices, enhancing thermal stability .

Solubility and Partitioning

  • LogP: Predicted at 3.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating formulation with solubilizing agents .

Biological Activities and Mechanisms

Anticancer Activity

Structural analogs demonstrate:

  • Cytotoxicity: IC50_{50} = 4.2 µM against MCF-7 breast cancer cells through tubulin polymerization inhibition .

  • Kinase Inhibition: Suppression of EGFR with Ki_i = 18 nM, comparable to erlotinib.

Table 3: Comparative Bioactivity of Thiazol-2-amine Analogs

CompoundTargetActivity (IC50_{50})
5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amineTubulin1.2 µM
N-(4-Fluorophenyl)thiazol-2-amineEGFR Kinase18 nM
5-(4-Chlorophenyl)thiazol-2-amineS. aureus8 µg/mL

Applications in Drug Discovery

Lead Optimization Strategies

  • Halogen Substitution: Bromine enhances target binding via halogen bonds (e.g., with kinase backbones).

  • Methyl Group Effects: Improve metabolic stability by blocking cytochrome P450 oxidation sites .

Preclinical Development Challenges

  • Toxicity Profiles: Brominated compounds may exhibit hepatotoxicity at >10 µM.

  • Formulation: Low solubility requires nanoemulsion or liposomal delivery systems .

Future Research Directions

  • Synthetic Methodology: Develop one-pot syntheses to reduce steps and improve yields.

  • Target Identification: Use CRISPR screening to map novel biological targets.

  • In Vivo Studies: Evaluate pharmacokinetics in rodent models to assess bioavailability.

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